molecular formula C15H10BrN5O3 B2858984 N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396682-87-3

N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2858984
CAS No.: 1396682-87-3
M. Wt: 388.181
InChI Key: FNWXMUGUQONUDU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl, pyrazine, and oxazole moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Amidation: Formation of the amide bond between pyrazine-2-carboxylic acid and an amine derivative.

    Cyclization: Formation of the oxazole ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents for each reaction step.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide may include other oxazole derivatives with different substituents. Examples include:

  • N-(3-chlorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
  • N-(3-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5O3/c16-9-2-1-3-10(6-9)19-14(23)12-8-24-15(20-12)21-13(22)11-7-17-4-5-18-11/h1-8H,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWXMUGUQONUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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